Cas no 315-72-0 (Opipramol)

Opipramol structure
Opipramol structure
Product Name:Opipramol
CAS 번호:315-72-0
MF:C23H29N3O
메가와트:363.49586558342
CID:36806
PubChem ID:9417
Update Time:2025-04-18

Opipramol 화학적 및 물리적 성질

이름 및 식별자

    • Opipramol
    • 4-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-1-piperazineethanol
    • 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
    • Opipramol-D4
    • [3H]-Opipramol
    • 2-[4-(3-dibenzo[b,f]azepin-5-yl-propyl)-piperazin-1-yl]-ethanol
    • 4-[3-(5H-Dibenz[b,f]azepin-5-yl)-propyl]-1-piperazineethanol
    • EINECS 206-254-0
    • Insidon
    • N-<3-<4-(2-Hydroxyoxyethyl)-piperazino>propyl>-2,2'-iminostilben
    • Nisidana
    • Opipramol [INN:BAN]
    • Opipramol G
    • opipramol hydrochloride
    • Opipramolum [INN-Latin]
    • UNII-D23ZXO613C
    • NSC 169867
    • 5H-Dibenz(b,f)azepine, 5-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
    • GTPL11247
    • 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazinethanol
    • N-(3-(4-(2-Hydroxyethyl)piperazino)propyl)iminostilbene
    • 1-Piperazineethanol,f]azepin-5-yl)propyl]-
    • HY-118901
    • NS00010442
    • Pramolan (Salt/Mix)
    • NCGC00162068-05
    • WLN: T C676 BNJ B3-AT6N DNTJ D2Q
    • G 33040
    • D08297
    • Z2216903864
    • MS-25790
    • Opipramolum
    • 2-(4-[3-(5H-Dibenzo[b,f]azepin-5-yl)propyl]-1-piperazinyl)ethanol #
    • CS-0077653
    • 315-72-0
    • Opramidol
    • Opipramol, analytical standard
    • OPIPRAMOL [INN]
    • GR 33040
    • FT-0673295
    • NCGC00162068-04
    • Opipramol dura
    • Endison
    • Opipramol dura (TN)
    • NCGC00162068-02
    • N-[3-[4-(2-Hydroxyethyl)-piperazino]propyl]iminostilbene
    • BRN 0627076
    • NCGC00162068-01
    • BDBM50170636
    • NCGC00162068-09
    • OPIPRAMOL [WHO-DD]
    • Insidon (free base)
    • Opipramol (INN)
    • NSC-169867
    • (Z)-2-(4-(3-(5H-dibenzo[b,f]azepin-5-yl)propyl)piperazin-1-yl)ethanol
    • SCHEMBL49841
    • DB12930
    • EN300-18531271
    • 2-{4-[3-(5H-dibenzo[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol
    • J-018476
    • 2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol
    • 5H-Dibenz[b, 5-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-
    • SDCCGSBI-0633687.P001
    • 2-[4-(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
    • CHEBI:94614
    • YNZFUWZUGRBMHL-UHFFFAOYSA-N
    • AC-15972
    • 1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]-
    • Pramolan (free base)
    • Insidon, base
    • Insidon (Salt/Mix)
    • Oprea1_247234
    • AKOS003588969
    • D23ZXO613C
    • OPIPRAMOL [MI]
    • Q416562
    • 1-PIPERAZINEETHANOL, 4-(3-(5H-DIBENZ(b,f)AZEPIN-5-YL)PROPYL)-
    • 1ST161646
    • 2-{4-[3-(5H-dibenz[b,f]azepin-5- yl)propyl]piperazin-1-yl}ethanol
    • CHEMBL370753
    • MFCD00865455
    • DTXSID3023394
    • N-[3-[4-(2-Hydroxyethyl)piperazino]propyl]iminostilbene
    • NSC169867
    • 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol
    • 2-{4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol
    • N-(3-(4-(2-Hydroxyethyl)-piperazino)propyl)iminostilbene
    • 2-(4-(3-benzo(b)(1)benzazepin-11-ylpropyl)piperazin-1-yl)ethanol
    • G78301
    • BRD-K43786866-300-02-3
    • 5-23-01-00475 (Beilstein Handbook Reference)
    • N06AA05
    • Insidon (TN)
    • DA-56474
    • Opipramolo
    • Opipramol Free Base
    • 2-(4-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)piperazin-1-yl)ethanol
    • 2-(4-(3-(2-azatricyclo(9.4.0.0^(3,8))pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl)propyl)piperazin-1-yl)ethan-1-ol
    • Opipramolum (INN-Latin)
    • DTXCID203394
    • 2-[4-(3-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
    • FO26574
    • Opipramol (Standard)
    • 206-254-0
    • HY-118901R
    • 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol;N-[3-[4-(2-Hydroxyethyl)piperazino]propyl]iminostilbene
    • MDL: MFCD00865455
    • 인치: 1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
    • InChIKey: YNZFUWZUGRBMHL-UHFFFAOYSA-N
    • 미소: OCCN1CCN(CCCN2C3C=CC=CC=3C=CC3=CC=CC=C23)CC1

계산된 속성

  • 정밀분자량: 363.23100
  • 동위원소 질량: 363.231063
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 448
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 30
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.6

실험적 성질

  • 색과 성상: No date available
  • 밀도: 1.0920 (rough estimate)
  • 융해점: 100-1010C
  • 비등점: 494.88°C (rough estimate)
  • 플래시 포인트: 290.5 °C
  • 굴절률: 1.6500 (estimate)
  • PSA: 29.95000
  • LogP: 3.24930
  • 증기압: No date available

Opipramol 보안 정보

  • 기호: GHS07 GHS09
  • 신호어:Warning
  • 피해 선언: H302-H410
  • 경고성 성명: P273-P501
  • 위험물 운송번호:UN 3077 9 / PGIII
  • WGK 독일:1
  • 위험 범주 코드: 22-50/53
  • 보안 지침: 60-61
  • RTECS 번호:TL8750000
  • 위험물 표지: Xn N
  • 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Opipramol 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Opipramol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O912356-10mg
Opipramol
315-72-0 ≥98%
10mg
¥1,806.30 2022-09-01
TRC
O669600-5mg
Opipramol
315-72-0
5mg
$ 136.00 2023-09-06
TRC
O669600-10mg
Opipramol
315-72-0
10mg
$ 201.00 2023-09-06
TRC
O669600-25mg
Opipramol
315-72-0
25mg
$ 483.00 2023-09-06
TRC
O669600-50mg
Opipramol
315-72-0
50mg
$ 917.00 2023-04-15
TRC
O669600-100mg
Opipramol
315-72-0
100mg
$ 1510.00 2023-04-15
Enamine
EN300-18531271-0.05g
2-[4-(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
315-72-0 95%
0.05g
$1140.0 2023-09-18
Enamine
EN300-18531271-0.1g
2-[4-(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
315-72-0 95%
0.1g
$1374.0 2023-09-18
SHENG KE LU SI SHENG WU JI SHU
sc-208132-10 mg
Opipramol,
315-72-0 98%
10mg
¥2,482.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-208132-10mg
Opipramol,
315-72-0 98%
10mg
¥2482.00 2023-09-05
추천 공급업체
Shanghai Bent Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
Hebei Liye chemical Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen